

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" properties and characteristics

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Compound of Interest

Compound Name: *Tert-butyl-(3-iodopropoxy)-dimethylsilane*

Cat. No.: *B115104*

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An In-Depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, characteristics, and synthetic applications of **tert-butyl-(3-iodopropoxy)-dimethylsilane**. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties and Characteristics

Tert-butyl-(3-iodopropoxy)-dimethylsilane is an organosilicon compound widely utilized in organic synthesis. It serves as a key intermediate, primarily as a protecting group for alcohols and phenols, and as an alkylating agent in various nucleophilic substitution reactions.^[1] Its physical and chemical properties are summarized below.

Physical and Chemical Properties

Property	Value
Chemical Formula	C ₉ H ₂₁ IOSi
Molecular Weight	300.26 g/mol
CAS Number	78878-05-4
Appearance	Colorless liquid with a characteristic odor[1]
Boiling Point	234.1 ± 23.0 °C at 760 mmHg (Predicted)
Density	1.261 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide[1]
Storage	Store at 4°C, protected from light, under a nitrogen atmosphere

Spectroscopic Data

While a specific, published spectrum for **tert-butyl-(3-iodopropoxy)-dimethylsilane** is not readily available in the provided search results, data for structurally analogous compounds allows for an accurate estimation of its spectral characteristics. The expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data are crucial for its identification and characterization in a laboratory setting.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous structures, the expected ¹H and ¹³C NMR chemical shifts in CDCl₃ are as follows:

Assignment	Estimated ^1H NMR (ppm)	Estimated ^{13}C NMR (ppm)
Si-C(CH ₃) ₃	~0.89 (s, 9H)	~25.9
Si-C(CH ₃) ₃	-	~18.5
Si-(CH ₃) ₂	~0.05 (s, 6H)	~-5.1
O-CH ₂ -CH ₂ -CH ₂ -I	~3.60 (t, 2H)	~63.4
O-CH ₂ -CH ₂ -CH ₂ -I	~1.82 (m, 2H)	~33.7
O-CH ₂ -CH ₂ -CH ₂ -I	~3.19 (t, 2H)	~7.3

Note: These are estimated values based on similar compounds and may vary slightly. A literature reference for the ^{13}C NMR spectrum of **tert-butyl-(3-iodopropoxy)-dimethylsilane** is available in Magn. Res. Chem. 29, 1231 (1991).[\[2\]](#)

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to its functional groups:

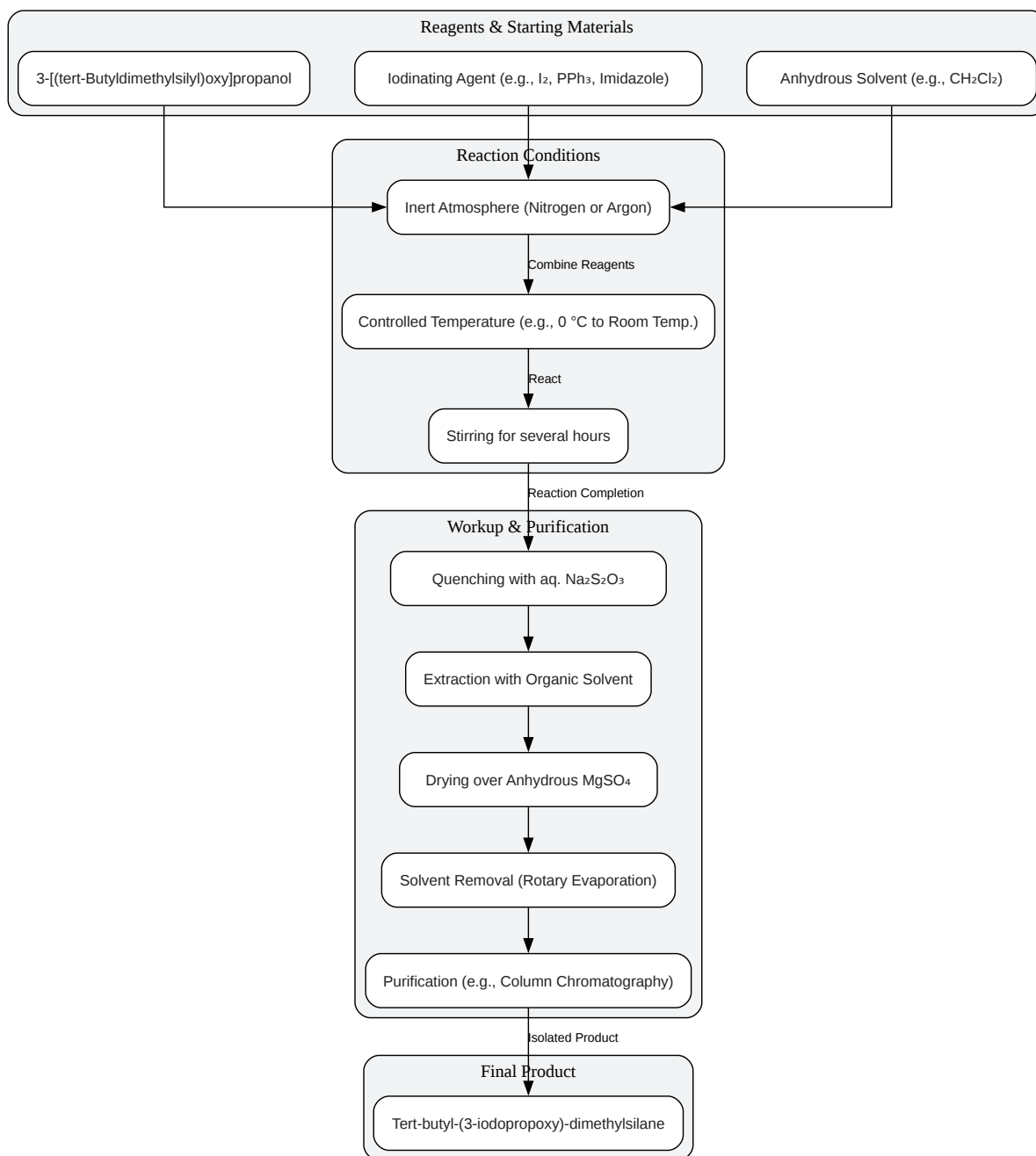
Bond	Expected Wavenumber (cm ⁻¹)
C-H (alkane)	2950-2850
Si-C	1250, 840-760
C-O	1100-1000
C-I	600-500

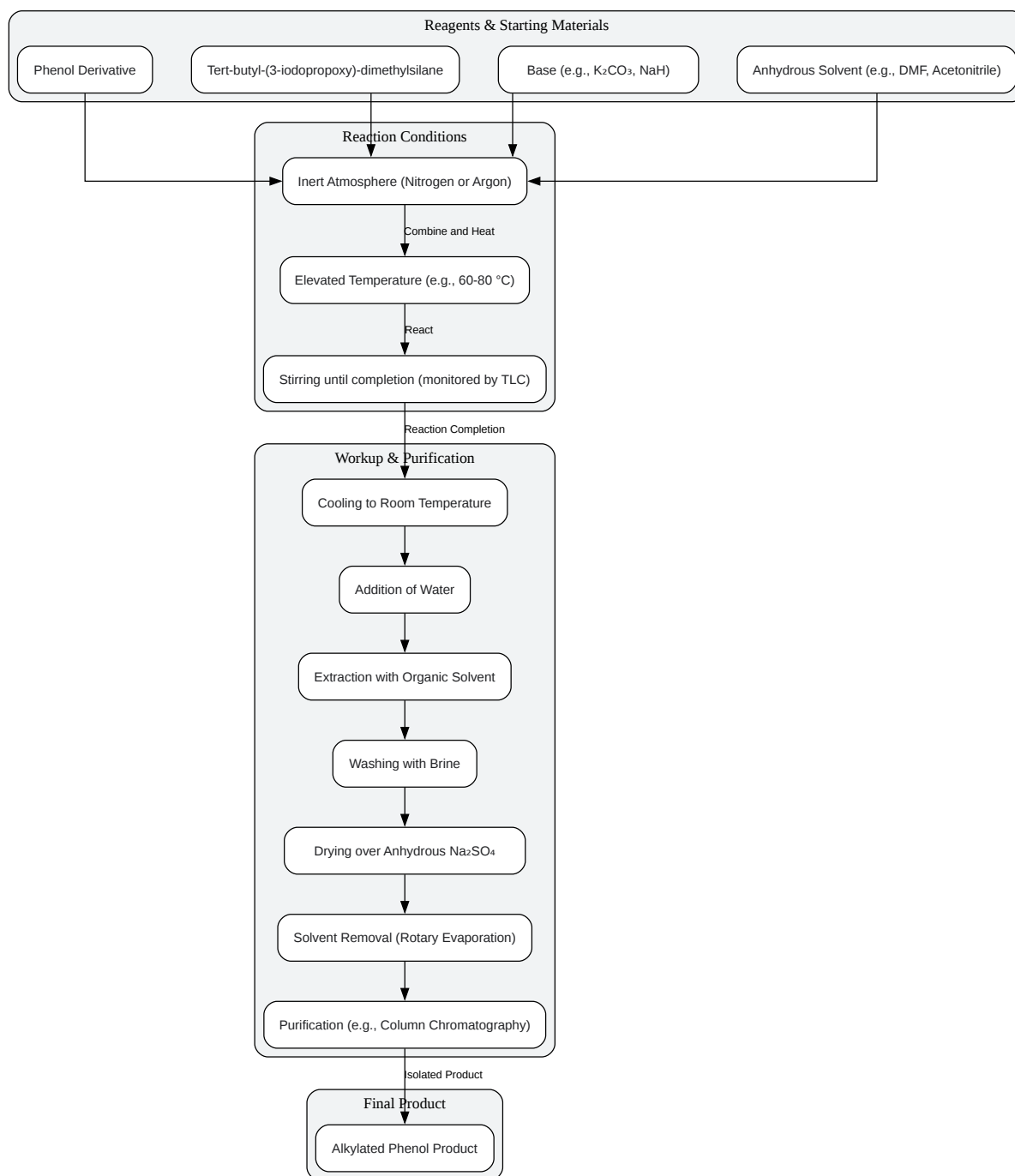
Synthesis and Reactivity

Synthesis of Tert-butyl-(3-iodopropoxy)-dimethylsilane

The general method for the preparation of **tert-butyl-(3-iodopropoxy)-dimethylsilane** involves the iodination of 3-[(tert-butyldimethylsilyl)oxy]propanol.[\[1\]](#) While a specific detailed protocol for this exact compound is not available in the provided results, a representative procedure can be adapted from standard organic synthesis methodologies.

Experimental Workflow: Synthesis





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References

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